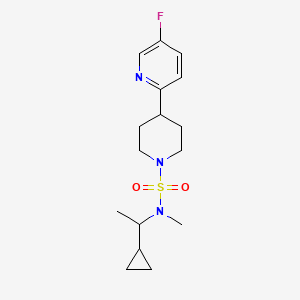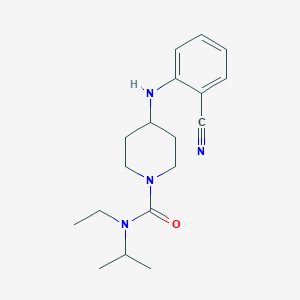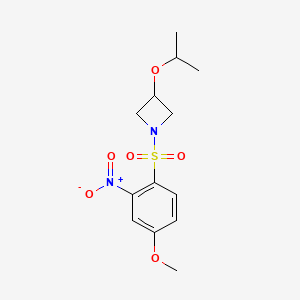![molecular formula C12H16N6O4S B6983101 N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B6983101.png)
N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide is a synthetic organic compound that boasts a complex structure and a wide array of potential applications. This compound is characterized by its sulfonamide group, triazole ring, and nitrobenzene moiety, which contribute to its reactivity and versatility in various chemical contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide generally involves multi-step organic reactions. A common synthetic route may include:
Preparation of intermediates: : The synthesis might begin with the preparation of the triazole intermediate, which can be obtained via a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the sulfonamide: : The key sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.
Nitro group introduction: : The nitration of an aromatic ring is a critical step, usually achieved through standard nitration reactions using concentrated nitric and sulfuric acids.
Final coupling: : The final step involves coupling the triazole intermediate with the nitrobenzene-sulfonamide compound under suitable conditions, often requiring a catalyst and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound would necessitate optimized reaction conditions to maximize efficiency and yield. Key considerations include:
Selection of solvents that facilitate reaction rates and product isolation.
Use of catalysts that enhance reaction specificity.
Implementation of robust purification techniques to ensure product quality.
Adherence to safety protocols due to the potentially hazardous nature of intermediates and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide is likely to undergo various chemical reactions including:
Oxidation: : The nitro group can be oxidized further or reduced under certain conditions.
Reduction: : The nitro group can be reduced to an amine, changing the compound’s reactivity.
Substitution: : Aromatic substitution reactions can occur at the benzene ring, particularly if facilitated by electron-donating or withdrawing groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with agents like sodium dithionite.
Substitution: : Halogens, nitrating mixtures, or sulfonation reagents under controlled temperature and pressure conditions.
Major Products
Oxidation: : Formation of nitroso or nitroso derivatives.
Reduction: : Amino derivatives when the nitro group is reduced.
Substitution: : Various substituted aromatic compounds, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide finds applications across several scientific fields:
Chemistry: : Utilized in synthesis pathways as an intermediate for complex organic molecules.
Medicine: : Investigated for potential pharmaceutical properties, including antimicrobial or antitumor activities.
Industry: : Could be used in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide exerts its effects depends on its application. In biological contexts, it might:
Molecular Targets: : Interact with enzymes or receptors, altering biochemical pathways.
Pathways Involved: : Influence processes such as DNA synthesis, protein modification, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as benzenesulfonamides or triazole derivatives, N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide stands out due to its specific combination of functional groups, which can impart unique reactivity and biological activity.
Similar Compounds
Benzenesulfonamide derivatives: : Known for antimicrobial properties.
Triazole derivatives: : Widely studied for their pharmaceutical applications, including antifungal and antibacterial agents.
This compound’s distinctive structure and multifaceted reactivity make it a valuable subject for further research and application development across a range of scientific disciplines.
Eigenschaften
IUPAC Name |
N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4S/c1-8-4-5-9(18(19)20)6-10(8)23(21,22)13-7-11-14-12(16-15-11)17(2)3/h4-6,13H,7H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKZNSKDFQETIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NC(=NN2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopropylmethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B6983019.png)

![4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B6983038.png)
![5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B6983058.png)
![6-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983071.png)

![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide](/img/structure/B6983080.png)
![3-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1-ethyl-1-propan-2-ylurea](/img/structure/B6983088.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6983089.png)
![6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983092.png)
![4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B6983100.png)
![5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6983104.png)
![N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-3-fluoro-2-nitrobenzenesulfonamide](/img/structure/B6983110.png)

